Pyrinodemin C

Description

Properties

Molecular Formula |

C37H57N3O |

|---|---|

Molecular Weight |

559.9 g/mol |

IUPAC Name |

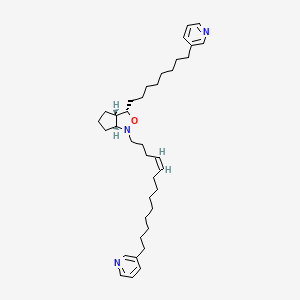

(3S,3aS,6aR)-3-(8-pyridin-3-yloctyl)-1-[(Z)-13-pyridin-3-yltridec-4-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazole |

InChI |

InChI=1S/C37H57N3O/c1(2-4-6-10-14-21-33-23-19-28-38-31-33)3-5-9-13-17-30-40-36-26-18-25-35(36)37(41-40)27-16-12-8-7-11-15-22-34-24-20-29-39-32-34/h5,9,19-20,23-24,28-29,31-32,35-37H,1-4,6-8,10-18,21-22,25-27,30H2/b9-5-/t35-,36+,37-/m0/s1 |

InChI Key |

FRALZFIIIKECNY-RWUJHQASSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)N(O[C@H]2CCCCCCCCC3=CN=CC=C3)CCC/C=C\CCCCCCCCC4=CN=CC=C4 |

Canonical SMILES |

C1CC2C(C1)N(OC2CCCCCCCCC3=CN=CC=C3)CCCC=CCCCCCCCCC4=CN=CC=C4 |

Synonyms |

pyrinodemin C pyrinodemin-C |

Origin of Product |

United States |

Ii. Origin and Biosynthetic Investigations of Pyrinodemin C

Biological Source and Isolation Context

The discovery and study of Pyrinodemin C are intrinsically linked to its natural marine origins.

Identification of Amphimedon sp. as the Primary Producing Organism

This compound is a secondary metabolite produced by a marine sponge belonging to the genus Amphimedon. naturalproducts.net This genus, a member of the Niphatidae family, is known to be a prolific source of diverse and bioactive chemical compounds, including various alkaloids. researchgate.net this compound was isolated alongside other related compounds, including Pyrinodemin A, B, and D, from the same sponge species. pharm.or.jpscite.ai Sponges of the order Haplosclerida, to which Amphimedon belongs, are noted for producing 3-alkylpyridine (3-AP) compounds, making them a key area of focus for natural product chemists. doi.org The isolation of this compound and its analogues confirmed the Amphimedon sponge as a significant source of these unique bis-pyridine alkaloids. pharm.or.jpnih.gov

Geographical Distribution of Producing Organism Collection

The specific specimen of Amphimedon sp. from which this compound was first isolated was collected from the waters off Nakijin, Okinawa, in Japan. pharm.or.jpmdpi.com This region is part of the Ryukyu Islands, an area known for its rich marine biodiversity. Other related alkaloids have also been sourced from Amphimedon sponges in the same Okinawan marine environment. mdpi.comsci-hub.se

Methodologies for Extraction and Isolation

The process of isolating this compound from the wet sponge tissue is a multi-step procedure designed to separate the compound from a complex biological matrix. pharm.or.jp The initial yield of this compound from the wet weight of the sponge was approximately 0.00005%. pharm.or.jp The established protocol is detailed below.

| Step | Procedure | Description |

| 1. Initial Extraction | The collected sponge material (1.0 kg wet weight) was extracted with methanol (B129727) (MeOH). pharm.or.jp | This step serves to draw out a broad range of metabolites from the sponge tissue into a liquid solvent. |

| 2. Solvent Partitioning | The resulting methanolic extract was partitioned between ethyl acetate (B1210297) (EtOAc) and a 1M sodium chloride (NaCl) solution. pharm.or.jp | This liquid-liquid extraction separates compounds based on their polarity, with this compound moving into the organic ethyl acetate layer. |

| 3. Column Chromatography | The ethyl acetate-soluble fraction was subjected to silica (B1680970) gel column chromatography. pharm.or.jp | This is a crucial purification step that separates compounds based on their differential adsorption to the silica stationary phase, using solvent gradients like chloroform-methanol and hexane-ethyl acetate. pharm.or.jp |

| 4. High-Performance Liquid Chromatography (HPLC) | Final purification was achieved using reversed-phase HPLC with a 6-(phenyl)hexylsilyl column and a methanol-water or acetonitrile-water solvent system. pharm.or.jp | This high-resolution technique separates the remaining compounds with high precision to yield pure this compound. pharm.or.jpmdpi.com |

Proposed Biosynthetic Pathways

The complex and unusual structure of this compound, particularly its core bicyclic system, has prompted hypotheses regarding its biosynthesis. While the exact enzymatic steps within the Amphimedon sponge are not fully elucidated, plausible chemical pathways have been proposed based on established reaction mechanisms and synthetic studies of related molecules. doi.org

Hypothesis on the Formation of the cis-Cyclopent[c]isoxazolidine Moiety via 1,3-Dipolar Cycloaddition

The defining structural feature of the pyrinodemins is a unique cis-cyclopent[c]isoxazolidine bicyclic ring system. scite.aidoi.org It is hypothesized that this core structure is formed biosynthetically through an intramolecular 1,3-dipolar cycloaddition. rsc.orgresearchgate.net This type of reaction is a powerful and common method in organic chemistry for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org

In this proposed pathway, a precursor molecule containing both a 1,3-dipole (such as a nitrone) and a dipolarophile (an alkene double bond) within the same long alkyl chain would undergo an enzyme-catalyzed intramolecular cyclization. rsc.org This key ring-forming step would establish the fused isoxazolidine (B1194047) and cyclopentane (B165970) rings with the observed cis stereochemistry. doi.org The total synthesis of the related Pyrinodemin A has been successfully achieved using an intramolecular nitrone-olefin cycloaddition as the key strategic step, lending strong support to this biosynthetic hypothesis. researchgate.net

Role of Nitrone and Oxime Intermediates in Biosynthesis

The formation of the isoxazolidine ring via 1,3-dipolar cycloaddition necessitates the presence of a nitrone intermediate within the biosynthetic pathway. researchgate.netrsc.org Nitrones are functional groups that serve as the 1,3-dipole in this type of cycloaddition. organic-chemistry.org

It is further proposed that this nitrone intermediate arises from an oxime precursor. arkat-usa.orgresearchgate.net The biosynthesis likely involves a sequence where a precursor aldehyde or ketone within one of the long alkyl pyridine (B92270) chains first condenses with a hydroxylamine (B1172632) derivative to form an oxime. rsc.org This oxime intermediate then undergoes cyclization to form a cyclic nitrone. rsc.orgarkat-usa.org This newly formed nitrone, being a reactive intermediate, would then readily participate in the intramolecular 1,3-dipolar cycloaddition with an existing double bond elsewhere in the molecule to forge the final bicyclic core of this compound. rsc.orgd-nb.info This cascade of oxime formation, cyclization to a nitrone, and subsequent cycloaddition represents a chemically plausible route to this complex marine natural product. rsc.org

Enzymatic Considerations in Alkaloid Biogenesis

The precise enzymatic machinery responsible for the biosynthesis of this compound and related alkaloids has not yet been fully elucidated. However, extensive research into the total synthesis of pyrinodemins has been guided by a plausible biosynthetic hypothesis. acs.orgrsc.org This biomimetic approach, which mimics a potential natural pathway, provides a framework for understanding the types of enzymatic reactions that are likely involved in the construction of the molecule's unique architecture.

The central feature of the proposed biogenesis is the intramolecular [2+3] cycloaddition of a nitrone intermediate to form the characteristic cis-cyclopent[c]isoxazolidine ring system. acs.orgthieme-connect.com While the specific enzymes have not been identified, the key transformations suggest the involvement of several major enzyme classes to assemble the necessary precursors and catalyze the core cycloaddition reaction.

The biogenesis is thought to commence from linear precursors derived from fatty acid and amino acid metabolism. The assembly of these precursors and their transformation into the final alkaloid structure would necessitate a series of coordinated enzymatic steps. Key hypothetical enzymatic functions include oxidations, reductions, and the crucial C-N and C-C bond formations.

A critical step in the proposed pathway is the formation of a nitrone from an aldehyde and a hydroxylamine derivative. acs.org This condensation reaction, while achievable in synthetic chemistry, would likely be facilitated by a specific enzyme in a biological system to ensure efficiency and stereochemical control. Following the formation of the nitrone, the key intramolecular cycloaddition is postulated to occur. In nature, such complex ring-forming reactions are often catalyzed by highly specialized enzymes, such as cyclases, which control the conformation of the substrate to favor the desired cyclized product. nih.govnih.gov This enzymatic control would be essential to establish the cis-fusion of the bicyclic core of this compound.

The appendage and modification of the two side chains, one of which terminates in a 3-pyridyl moiety, would also require a suite of enzymes. These could include acyltransferases to attach the chains and other modifying enzymes to install functional groups. The formation of the pyridine ring itself is a complex process often involving dedicated enzymatic cascades in the biosynthesis of other natural products. nih.gov

The table below outlines the hypothetical enzymatic steps and the general classes of enzymes presumed to be involved in the biogenesis of this compound, based on the proposed biosynthetic pathway.

| Hypothetical Biosynthetic Step | General Enzyme Class | Plausible Function in this compound Biogenesis |

| Precursor Chain Assembly | Polyketide Synthases (PKS) / Fatty Acid Synthases (FAS) | Formation of the linear aliphatic backbone of the side chains. |

| Hydroxylamine Formation | Oxidoreductases (e.g., Monooxygenases) | Oxidation of a primary amine precursor to a hydroxylamine. |

| Aldehyde Formation | Oxidoreductases (e.g., Dehydrogenases) | Oxidation of a terminal alcohol on a precursor chain to an aldehyde. |

| Nitrone Formation | Condensation Enzymes | Catalysis of the reaction between the aldehyde and hydroxylamine precursors to form the nitrone intermediate. |

| Intramolecular Cycloaddition | Cyclases / Pericyclases | Catalysis and stereochemical control of the [2+3] cycloaddition reaction to form the cis-fused cyclopent[c]isoxazolidine core. acs.orgthieme-connect.com |

| Side Chain Attachment | Acyltransferases / Amidases | Attachment of the fatty acid-derived side chains to the core structure. |

| Pyridine Ring Formation | Pyridine Synthases | Catalysis of a series of reactions to construct the terminal 3-pyridyl moiety, potentially from simple building blocks. nih.gov |

Iii. Chemical Synthesis and Structural Analysis of Pyrinodemin C

Elucidation and Confirmation of Pyrinodemin C Structure

The definitive determination of the molecular structure of this compound, like its congeners, relied on a combination of advanced spectroscopic techniques and was later solidified by knowledge gained from the total synthesis of closely related family members.

The initial structural elucidation of this compound was accomplished following its isolation from the marine sponge Amphimedon sp. scispace.com. High-resolution mass spectrometry (HR-FAB-MS) was employed to establish its molecular formula. A comprehensive analysis of its spectral data, particularly from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, was crucial for piecing together its complex framework.

Key spectroscopic methods and their roles in the structural assignment are summarized below:

| Spectroscopic Technique | Purpose in Structural Elucidation of this compound |

| High-Resolution Mass Spectrometry (HR-MS) | Determined the precise molecular weight and elemental composition (C₃₇H₅₇N₃O). scispace.com |

| ¹H NMR Spectroscopy | Identified the types and connectivity of protons in the molecule, revealing signals characteristic of the pyridine (B92270) rings, alkyl chains, and the core isoxazolidine (B1194047) structure. scispace.com |

| ¹³C NMR Spectroscopy | Determined the number and types of carbon atoms, distinguishing between sp² carbons of the pyridine rings and sp³ carbons of the aliphatic chains and the bicyclic core. scispace.com |

| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), which was essential for assembling the fragments into the final molecular structure, including the long alkyl chains and their attachment points. scispace.com |

These combined spectroscopic approaches allowed for the initial assignment of this compound's constitution and relative stereochemistry, particularly of the cis-fused bicyclic core. scispace.com.

While the structure of this compound itself has not been the subject of specific controversy, the pyrinodemin family, in general, has a history of structural revision that was only resolved through total synthesis. The initial proposed structure of Pyrinodemin A, the most studied member of the family, contained an uncertainty regarding the position of a double bond in one of the alkyl side chains. mdpi.comnih.gov.

Several research groups undertook the total synthesis of the originally proposed structure of Pyrinodemin A and its various double-bond isomers. mdpi.com. Upon comparing the spectroscopic data of the synthetic compounds with that of the natural product, it was unequivocally demonstrated that the original structural assignment was incorrect. These synthetic efforts led to the revision of Pyrinodemin A's structure to a Δ¹⁵´,¹⁶´-isomer. mdpi.comnih.gov.

This synthetic confirmation was a pivotal moment for the entire class of compounds. Since this compound shares the identical core structure and is differentiated only by the length and saturation of its alkyl side chains, the structural clarity achieved for Pyrinodemin A provided definitive confirmation for the core architecture of this compound and other related pyrinodemins. scispace.commdpi.com.

Total Synthesis Strategies

While a dedicated total synthesis of this compound has not been reported, the synthetic strategies developed for the closely related Pyrinodemin A serve as a blueprint for accessing this family of molecules. These approaches are notable for their ingenuity in constructing the challenging bicyclic core in a stereocontrolled manner.

The primary challenge in synthesizing pyrinodemins is the stereoselective construction of the cis-fused cyclopent[c]isoxazolidine core, which contains multiple stereocenters. An elegant and effective enantioselective total synthesis was developed for Pyrinodemin A that is directly applicable to this compound. This strategy relies on establishing the crucial stereochemistry early in the synthesis and carrying it through to the final product. The key to this approach is a powerful asymmetric intramolecular cycloaddition reaction.

The construction of the pyrinodemin core has been achieved through several innovative synthetic transformations. Among these, the use of a dipolar cycloaddition has proven to be the most effective method for assembling the bicyclic isoxazolidine system.

The cornerstone of the enantioselective synthesis of the pyrinodemin core is the asymmetric intramolecular [3+2] dipolar cycloaddition of a nitrone (or an oxazoline (B21484) N-oxide, which serves as a nitrone precursor) with an alkene. mdpi.com. This type of reaction is a powerful tool in organic synthesis because it can form a five-membered ring and set up to four stereocenters in a single, highly controlled step.

In the context of the pyrinodemin synthesis, a chiral precursor is prepared, which contains both the nitrone dipole and the alkene dipolarophile tethered together. Upon activation, the molecule undergoes an intramolecular cycloaddition to form the desired bicyclic isoxazolidine ring system. The use of a chiral auxiliary or catalyst ensures that the reaction proceeds with high enantioselectivity, leading to a product that is enriched in a single enantiomer. This transformation is highly efficient, creating the complex core of the molecule with excellent control over its three-dimensional structure.

Key Synthetic Transformations and Methodologies

Stereochemical Control and Diastereoselectivity in Synthesis

Detailed studies on the stereochemical control and diastereoselectivity specifically for the synthesis of this compound are not available in the public domain.

Coupling Reactions for Side Chain Introduction

Specific coupling reactions utilized for the introduction of side chains in the synthesis of this compound have not been detailed in the available literature.

Biomimetic Synthesis Approaches

Mimicry of Proposed Biosynthetic Routes

There is no available information detailing biomimetic synthesis strategies that mimic the proposed biosynthetic pathways of this compound.

Synthesis of Precursors and Analogs Guided by Biogenesis

Information regarding the synthesis of precursors and analogs of this compound that is specifically guided by its biogenesis is not documented in the reviewed sources.

Iv. Mechanistic Investigations of Biological Activities of Pyrinodemin C and Analogs

Cellular and Molecular Mechanisms of Action

Preliminary investigations into the mechanism of action for the cytotoxic effects of pyrinodemin compounds suggest that their activity is not due to intercalation with DNA. scite.ai This finding distinguishes them from several other cytotoxic agents that exert their effects by disrupting DNA structure and function. The exact non-DNA intercalating pathways responsible for the cytotoxicity of Pyrinodemin C and its potent analogs are still under investigation. However, the potent nature of their cytotoxicity implies the existence of specific cellular targets or the induction of specific cell death pathways.

Pyrinodemin D has been identified as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease-helicase. dovepress.com The NS3/4A complex is a crucial enzyme for HCV replication, as it is responsible for processing the viral polyprotein into mature nonstructural proteins. nih.govmdpi.com Inhibition of this enzyme is a key strategy in the development of anti-HCV drugs. nih.gov

In vitro assays demonstrated that Pyrinodemin D inhibits the full-length NS3-4A protease-helicase with an IC₅₀ of 5.8 µg/mL. dovepress.com Interestingly, while it showed strong inhibitory activity against the complete enzyme complex, its binding affinity to the isolated NS3 protease domain was weak. dovepress.com This suggests that Pyrinodemin D may interact with a site on the enzyme that is influenced by the interaction between the protease and helicase domains, or that it may interfere with the cooperative function of both domains. dovepress.com

While direct evidence for the interaction of this compound with specific cellular targets like protein kinases or ion channels is limited, the potent cytotoxicity of the pyrinodemin class of compounds suggests the possibility of such interactions. Protein kinases are critical regulators of numerous cellular processes, including proliferation and apoptosis, and are common targets for anticancer drugs. bmglabtech.comcusabio.com The potent cytotoxicity of pyrinodemins, which is not attributed to DNA intercalation, makes protein kinases a plausible area for future investigation. scite.ai Similarly, ion channels, which play roles in cell signaling and homeostasis, could also be potential targets. However, to date, no specific studies have definitively identified an interaction between this compound and any particular protein kinase or ion channel.

Computational Modeling and Prediction of Activity Profiles (e.g., PASS program)

The prediction of biological activity through computational methods has become an invaluable tool in drug discovery, offering a way to forecast the pharmacological potential of compounds like this compound before extensive biological screening. One such tool is the PASS (Prediction of Activity Spectra for Substances) program. researchgate.net This software analyzes the structure-activity relationships (SAR) of a given molecule to predict its likely biological effects, mechanisms of action, and potential toxicities like mutagenicity or carcinogenicity. researchgate.net

The PASS algorithm is built upon a vast training set containing tens of thousands of known biologically active compounds, including drugs and lead compounds. researchgate.net When a new structure is analyzed, the program calculates the probability of it being active (Pa) or inactive (Pi) for a wide range of biological activities. These values, ranging from 0 to 1, help researchers prioritize which biological assays are most likely to yield significant results. For marine alkaloids, the PASS program has been used to predict hundreds of potential pharmacological effects, guiding research toward new applications for these compounds. researchgate.netscite.ai This predictive power is crucial for navigating the complex bioactivity of marine natural products and identifying promising new avenues for therapeutic development. scite.ai

Table 1: Representative Biological Activities Predicted by PASS for Marine Alkaloids This table is illustrative of the types of predictions generated by the PASS program for marine alkaloids and is not specific to this compound itself, as direct PASS prediction data for this compound is not publicly available.

| Predicted Activity | Probability of Activity (Pa) | Probability of Inactivity (Pi) | Interpretation |

|---|---|---|---|

| Antineoplastic | > 0.7 | < 0.05 | High probability of being an anticancer agent. |

| Kinase Inhibitor | > 0.6 | < 0.1 | Likely to inhibit kinase enzymes, a common target in cancer therapy. |

| Apoptosis Agonist | > 0.5 | < 0.1 | Moderate probability of inducing programmed cell death. |

| Anti-inflammatory | > 0.5 | < 0.15 | Moderate likelihood of having anti-inflammatory properties. |

| Neuroprotective | > 0.4 | < 0.2 | Possible activity in protecting nerve cells from damage. |

Data based on the general application and interpretation of PASS predictions as described in the literature. researchgate.net

Broader Spectrum of Activities in Related Marine Alkaloids

The family of marine alkaloids to which this compound belongs exhibits a wide array of biological activities. Investigations into related compounds have uncovered significant antifungal, antimicrobial, and neuropharmacological properties.

Antifungal and Antimicrobial Activities

Marine sponges and their associated fungi are a rich source of alkaloids with potent antimicrobial and antifungal activities. nih.govbiomolther.org These natural products represent a promising resource for the development of new drugs to combat increasingly resistant pathogens. researchgate.net A variety of marine alkaloids, including purine (B94841) and indole (B1671886) derivatives, have demonstrated significant inhibitory effects against both bacterial and fungal strains. nih.govvliz.be

For instance, alkaloids isolated from sponges of the Agelas genus have shown notable activity. researchgate.net Agelasine T, a diterpenoid purine, was found to be active against several bacteria and fungi. nih.gov Similarly, the bis(indole) alkaloids deoxytopsentin (B54002) and hamacanthin A, from the sponge Spongosorites sp., exhibited potent antibacterial action against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. vliz.be The diversity of these compounds and their effectiveness underscores the potential of marine alkaloids as leads for new antimicrobial agents. nih.gov

Table 2: Selected Antifungal and Antimicrobial Activities of Related Marine Alkaloids

| Compound Name | Source Organism | Tested Organism | Observed Activity (MIC) | Reference |

|---|---|---|---|---|

| Deoxytopsentin | Spongosorites sp. | Staphylococcus aureus | 3.12–6.35 µg/mL | vliz.be |

| Hamacanthin A | Spongosorites sp. | Staphylococcus aureus | 3.12–6.35 µg/mL | vliz.be |

| (-)-8′-Oxoagelasine D | Agelas mauritiana | Fungi | Antifungal activity reported | nih.gov |

| Jaspamide | Jaspis sp. | Candida albicans | 25 µg/mL | biomolther.org |

| Oroidin | Agelas sp. | Enterococcus faecalis, Staphylococcus aureus | Promising Gram-positive activity | researchgate.net |

Neuropharmacological Activities of Related Purine Alkaloids

Marine purine alkaloids, structurally related to endogenous neurotransmitters, are a significant area of neuropharmacological research. mdpi.commdpi.com These compounds have been shown to interact with various targets in the central nervous system (CNS), including receptors and ion channels, making them valuable as research tools and potential therapeutics for neurological disorders. nih.govnih.gov

A notable example is the convulsant effect observed from aqueous extracts of certain Palauan sponges, which was attributed to 8-oxoisoguanine derivatives. mdpi.com Specifically, 1,9-dimethyl-8-oxoisoguanine was found to induce convulsions by inhibiting neuronal GABAergic transmission. mdpi.com In contrast, another marine purine, doridosine (B12297864) (1-methylisoguanosine), has demonstrated skeletal muscle relaxant, hypothermic, and cardiovascular effects. mdpi.com Other marine alkaloids, such as dysideamine from the sponge Dysidea sp., have been shown to induce neurite outgrowth in neuroblastoma cells, suggesting a potential role in neuronal regeneration. nih.gov The ability of various marine compounds to inhibit enzymes like glycogen (B147801) synthase kinase-3 (GSK-3) is also of interest, as this enzyme is implicated in the pathology of neurodegenerative diseases like Alzheimer's. nih.gov

Table 3: Neuropharmacological Activities of Selected Marine Alkaloids

| Compound Name | Source Organism | Observed Neuropharmacological Activity | Mechanism of Action (if known) | Reference |

|---|---|---|---|---|

| 1,9-Dimethyl-8-oxoisoguanine | Haliclona sp., Amphimedon sp. | Induces convulsions | Inhibition of neuronal GABAergic transmission | mdpi.com |

| Doridosine (1-methylisoguanosine) | Tedania anhelans, Peltodoris nobilis | Skeletal muscle relaxant, hypothermic effects | Not specified | mdpi.com |

| Dysideamine | Dysidea sp. | Induces neurite outgrowth in Neuro 2A cells | Not specified | nih.gov |

| Pyridoacridine Alkaloids (e.g., Compound 3) | Biemna fortis | Induces neurite outgrowth in Neuro 2A cells | Structure-activity suggests the amino group at C-9 is key | nih.gov |

V. Structure Activity Relationship Sar Studies and Derivative Development

Elucidation of Key Structural Elements for Activity

The unique cis-cyclopent[c]isoxazolidine moiety is a defining structural feature of the pyrinodemin family of alkaloids, including Pyrinodemin C. nio.res.inunipa.itscite.ai This bicyclic system is considered fundamental to the potent cytotoxic activity exhibited by these compounds. unipa.itdoi.org Pyrinodemins B, C, and D, all of which contain this ring system, have demonstrated significant cytotoxicity against murine leukemia (L-1210) and KB epidermoid carcinoma cells. unipa.itpharm.or.jp The presence of the isoxazolidine (B1194047) ring, a five-membered heterocycle containing both nitrogen and oxygen, is a recurring theme in various biologically active molecules, and its incorporation into the rigid, fused ring structure of the pyrinodemins is a key contributor to their bioactivity. scite.ai The cis-fusion of the cyclopentane (B165970) and isoxazolidine rings dictates a specific three-dimensional shape, which is essential for the molecule's interaction with its biological targets. pharm.or.jp

This compound is characterized by two 3-alkyl-substituted pyridine (B92270) rings attached to the core. unipa.itscite.ai The nature of these aliphatic chains, including their length and the presence of terminal groups, significantly influences the compound's biological profile. The process of fatty acid biosynthesis involves strict regulation of chain length, and variations in these chains can alter how the molecule interacts with cellular components. nih.gov

Research into various 3-alkylpyridine alkaloids has revealed that cytotoxicity can be influenced by the degree of polymerization and the presence of quaternary ammonium (B1175870) ions versus neutral tertiary amines, highlighting the importance of the entire side chain structure. doi.org The specific chain lengths and terminal pyridine groups of this compound are thus finely tuned for its observed biological activity.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.govnih.gov The specific three-dimensional arrangement of atoms is crucial for the interaction with chiral biological targets such as enzymes and receptors. nih.govmichberk.com Even subtle changes in the configuration at chiral centers can lead to significant differences in biological effects, with one enantiomer often being more active than the other. nih.govnih.gov

Design and Synthesis of Pyrinodemin Analogs and Derivatives

The unique structure and potent bioactivity of the pyrinodemins have made them attractive targets for chemical synthesis and analog development. These efforts are aimed at exploring the SAR in greater detail and generating novel compounds with improved therapeutic potential.

The chemical modification of natural products is a common strategy to enhance their biological profiles. For this compound and its relatives, modifications could target several key areas of the molecule. Strategies often involve altering the functional groups on the core structure or the side chains to improve properties like potency, selectivity, and pharmacokinetic parameters. nih.gov

Key modification strategies for pyrimidine-containing compounds, a class to which the terminal groups of pyrinodemins belong, include the introduction of various substituents to explore their effect on biological activity. gsconlinepress.comnih.gov For instance, the synthesis of new derivatives might involve altering the length or saturation of the fatty acid chains, or modifying the pyridine rings with different substituents to probe their interaction with biological targets. nih.govrsc.org The synthesis of various heterocyclic compounds, including those with pyrimidine (B1678525) moieties, often relies on the condensation of carbonyl compounds and amines or cross-coupling reactions to introduce diversity. gsconlinepress.com Such strategies could be applied to create a library of pyrinodemin analogs for comprehensive biological screening.

Table of Potential Modification Sites in this compound

| Molecular Region | Potential Modification | Rationale for Modification |

|---|---|---|

| Fatty Acid Chains | Varying chain length (short, medium, long) | To optimize lipophilicity and membrane interactions. nih.govrsc.org |

| Introduction of unsaturation (double/triple bonds) | To alter chain rigidity and conformation. | |

| Terminal Pyridine Rings | Substitution with electron-donating/-withdrawing groups | To modulate electronic properties and binding affinity. nih.gov |

| Replacement with other heterocyclic rings | To explore the importance of the pyridine nitrogen for activity. | |

| Isoxazolidine Ring | Modification of the N-O bond | To investigate its role in the mechanism of action. |

The synthesis of both chiral and achiral analogs is a powerful approach for dissecting the structure-activity relationships of complex natural products. nih.govrsc.org Creating a series of analogs with systematic variations allows researchers to pinpoint the exact structural features responsible for the observed biological effects.

The synthesis of chiral analogs, including different stereoisomers of the natural product, is fundamental to understanding the role of stereochemistry in bioactivity. mdpi.com Asymmetric synthesis methodologies are employed to access specific enantiomers or diastereomers, which can then be tested to see if activity is retained, diminished, or altered. nih.gov This is crucial for identifying the specific pharmacophore—the precise three-dimensional arrangement of atoms responsible for the biological effect.

Conversely, the synthesis of simplified, achiral analogs can help to determine the minimal structural requirements for activity. By removing chiral centers and observing the impact on bioactivity, chemists can assess the importance of the molecule's three-dimensional complexity. For example, replacing the complex cis-cyclopent[c]isoxazolidine core with a simpler, achiral linker could reveal whether the rigid, stereochemically defined scaffold is an absolute requirement. The development of methods for both asymmetric and racemic synthesis is therefore essential for a thorough exploration of the SAR of this compound. nih.govnih.gov

Comparative Studies with Other Marine 3-Alkylpyridine Alkaloids

The marine environment, particularly sponges of the order Haplosclerida, is a rich source of 3-alkylpyridine alkaloids (3-APAs), a class of natural products exhibiting a wide array of chemical structures and biological activities. nih.govdoi.org this compound belongs to this family, which includes other notable members like the pyrinadines and hachijodines. doi.orgnio.res.in Comparative analysis of these related compounds reveals how subtle variations in their chemical scaffolds can lead to significant differences in their bioactivities, providing valuable insights for structure-activity relationship (SAR) studies.

Pyrinodemins: Isolated from the marine sponge Amphimedon sp., the pyrinodemins are characterized by a distinctive bicyclic ring system. doi.orgnih.gov Pyrinodemin A, for example, possesses a unique cis-cyclopent[c]isoxazolidine moiety formed from the intramolecular cycloaddition of a nitrone with an alkene in the alkyl chain. doi.orgresearchgate.net Pyrinodemins B, C, and D are related bis-pyridine alkaloids that share this complex bicyclic core but differ in the length or saturation of their alkyl chains. doi.orgnio.res.in this compound has the molecular formula C37H57N3O. naturalproducts.net

Pyrinadines: The pyrinadines, isolated from sponges of the Cribrochalina genus, are typically dimeric or bis-3-alkylpyridine alkaloids. doi.orgnio.res.in Their most striking and unprecedented feature is the presence of an azoxy group (-N(O)=N-) located in the middle of the long alkyl chain that links the two pyridine rings. doi.orgnih.gov This unique functional group distinguishes them from other 3-APA dimers.

Hachijodines: The hachijodines, sourced from Xestospongia and Amphimedon sponges, are monomeric 3-alkylpyridine alkaloids. doi.orgnih.gov Unlike the complex ring systems of pyrinodemins or the dimeric nature of pyrinadines, their structural diversity lies in the functional group at the terminus of the alkyl chain. This terminal group is typically a nitrogen-containing functionality, such as an N-methoxylamino or N-hydroxyl-N-methylamino group. doi.org

The following table provides a comparative overview of the key structural features of these three families of 3-alkylpyridine alkaloids.

| Feature | This compound & Congeners | Pyrinadines | Hachijodines |

| Core Scaffold | Bis-3-alkylpyridine | Bis-3-alkylpyridine | Monomeric 3-alkylpyridine |

| Defining Moiety | Bicyclic cis-cyclopent[c]isoxazolidine system | Central azoxy (-N(O)=N-) linkage | Terminal N-methoxylamino or N-hydroxyl-N-methylamino group |

| General Structure | Complex polycyclic structure | Linear or macrocyclic dimer | Single pyridine ring with a functionalized alkyl chain |

| Source Genus | Amphimedon | Cribrochalina | Xestospongia, Amphimedon |

This table was generated based on information from sources doi.orgnih.govresearchgate.net.

The structural variations among the pyrinodemins, pyrinadines, and hachijodines correlate with a diverse range of potent bioactivities, primarily cytotoxicity against various cancer cell lines. nih.govresearchgate.net This highlights how the specific chemical scaffold influences the compound's biological target and potency.

Pyrinodemins: Pyrinodemins B, C, and D have demonstrated potent cytotoxic effects. nih.govresearchgate.net Specifically, they showed strong activity against the L1210 murine leukemia cell line with IC50 values of 0.12 µM, 0.10 µM, and 0.14 µM, respectively. nih.gov They were also highly active against the KB human oral cancer cell line, with IC50 values of 0.89 µM, 0.89 µM, and 0.91 µM, respectively. nih.gov

Pyrinadines: The pyrinadines also exhibit significant cytotoxicity, although their cellular selectivity appears to differ from that of the pyrinodemins. Pyrinadines B-G were potently cytotoxic against the L1210 cell line, with IC50 values ranging from 11.9 µM to 23.0 µM. nih.gov In contrast to the pyrinodemins, they did not show significant activity against the KB cell line at similar concentrations. nih.gov

Hachijodines: The monomeric hachijodines A-G have also been reported to possess cytotoxic properties. nih.govresearchgate.net They have shown activity against the P388 murine leukemia cell line, with IC50 values ranging from 2.9 µM to 7.5 µM. nih.gov

The differing potencies and selective toxicities across these three groups of alkaloids underscore the importance of their unique structural features. The rigid, complex bicyclic system of the pyrinodemins, the central azoxy linker of the pyrinadines, and the terminal nitrogenous group of the hachijodines are key determinants of their biological activity profiles. doi.orgnih.gov

The table below summarizes the reported cytotoxic activities for members of each alkaloid family.

| Alkaloid Family | Representative Compounds | Cell Line | Reported IC50 Values (µM) |

| Pyrinodemins | Pyrinodemin B, C, D | L1210 (Murine Leukemia) | 0.12, 0.10, 0.14 |

| KB (Human Oral Cancer) | 0.89, 0.89, 0.91 | ||

| Pyrinadines | Pyrinadine B, C, D, E, F, G | L1210 (Murine Leukemia) | 23.0, 18.1, 17.3, 16.0, 11.9, 11.9 |

| KB (Human Oral Cancer) | > 20 µg/mL (inactive) | ||

| Hachijodines | Hachijodine A, B, C, D, E, F, G | P388 (Murine Leukemia) | 7.5, 7.1, 7.1, 7.1, 7.4, 3.1, 2.9 |

This table was generated based on information from source nih.gov.

Vi. Future Directions and Research Perspectives for Pyrinodemin C

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

The initial structural elucidation of pyrinodemins was a significant achievement. However, to conclusively affirm the complex stereochemistry and conformation of Pyrinodemin C, the application of more advanced spectroscopic and computational methods is warranted.

Future research should employ a combination of modern spectroscopic techniques to gain a more detailed structural understanding. ijasr.orgnih.govuni-duesseldorf.de

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While initial structural work likely utilized 1D NMR, comprehensive 2D NMR studies, such as COSY, HSQC, and HMBC, would provide unambiguous evidence of proton-proton and proton-carbon correlations, confirming the connectivity of the entire molecule. nih.govcreative-biostructure.com Advanced techniques like residual dipolar coupling (RDC) and residual chemical shift anisotropy (RCSA) can offer crucial insights into the molecule's three-dimensional structure in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS): Further fragmentation studies using tandem mass spectrometry (MS/MS) can help to confirm the structure of the side chains and the core bicyclic ring system. researchgate.net

Computational Chemistry: Density functional theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants for different possible stereoisomers of this compound. nih.gov Comparing these calculated values with experimental data can provide strong evidence for the correct absolute configuration.

These advanced methods, when used in concert, will provide an irrefutable structural assignment for this compound, a critical foundation for detailed structure-activity relationship (SAR) studies and the design of synthetic analogs. rsc.org

In-depth Biosynthetic Pathway Delineation

The biosynthesis of complex marine natural products like this compound is often a fascinating puzzle involving unique enzymatic reactions. A plausible biogenetic path for the pyrinodemin core involves a 1,3-dipolar cycloaddition reaction. clockss.org However, the specific enzymes and genetic machinery responsible for this transformation within Amphimedon sp. or its associated microorganisms remain unknown.

Future research should focus on identifying the enzymes responsible for this compound biosynthesis. Given the structure of this compound, which includes long alkyl chains, it is conceivable that its biosynthesis involves polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). mdpi.comfrontiersin.org These enzyme superfamilies are well-known for their role in the production of a wide array of bioactive secondary metabolites in marine organisms. researchgate.netmdpi.com

Key research steps would include:

Enzyme Assays: Developing cell-free extracts from Amphimedon sp. to test for the key enzymatic activities, such as the proposed cycloaddition.

Enzyme Purification: Isolating and purifying the enzymes of interest to study their substrate specificity and catalytic mechanisms. thieme-connect.com

Understanding the genetic blueprint for this compound biosynthesis is crucial for potential biotechnological production. Research in this area should involve:

Genome Mining: Sequencing the genome of Amphimedon sp. and its symbiotic microorganisms to identify putative biosynthetic gene clusters (BGCs) encoding for PKS, NRPS, and other tailoring enzymes that could be involved in pyrinodemin biosynthesis. scispace.com

Gene Knockout and Heterologous Expression: Once candidate genes are identified, functional genomics studies, such as gene knockout or expression in a heterologous host, can be used to confirm their role in the production of this compound.

Elucidating the biosynthetic pathway will not only provide fundamental scientific knowledge but may also open avenues for the sustainable production of this compound and its analogs through metabolic engineering. nih.gov

Advanced Mechanistic Studies at the Molecular Level

While the cytotoxic properties of pyrinodemins are established, the precise molecular mechanisms by which they exert their effects are not well understood. nih.govresearchgate.netfrontiersin.org Preliminary studies on a related compound suggest that DNA intercalation is not the primary mechanism of action. scite.ai

A critical area of future research is the identification of the specific cellular targets of this compound. This can be achieved through:

Affinity Chromatography: Using a derivatized this compound as a probe to pull down its binding partners from cell lysates.

Proteomics and Transcriptomics: Analyzing changes in the proteome and transcriptome of cancer cells upon treatment with this compound to identify affected signaling pathways.

Molecular Docking Studies: In silico docking of this compound against a library of known cancer targets to predict potential binding interactions.

Identifying the molecular target(s) is a crucial step towards understanding its mechanism of action and for the rational design of more potent and selective analogs. frontiersin.org

The cytotoxic nature of this compound suggests its potential as an anticancer agent. However, high-throughput screening (HTS) of this compound against a wide range of biological targets could uncover novel and unexpected therapeutic applications. mdpi.comnih.govbmglabtech.comnih.gov

Future HTS campaigns could explore:

Diverse Cancer Cell Lines: Screening against a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms, to identify specific cancer types that are particularly sensitive to this compound. frontiersin.org

Other Disease Models: Testing for activity in assays related to other diseases, such as neurodegenerative disorders, inflammatory conditions, and infectious diseases. mdpi.com

Enzyme and Receptor Panels: Screening against panels of purified enzymes and receptors to identify direct molecular targets.

The data generated from HTS can provide valuable leads for new therapeutic applications and further mechanistic studies. rsc.org

Exploration of Chemoenzymatic Synthesis Routes

Future research should focus on developing a modular chemoenzymatic pathway. chemrxiv.org This could involve the chemical synthesis of a core scaffold followed by enzymatic modifications to introduce specific functionalities with high regio- and stereoselectivity. rsc.org Enzymes such as oxidoreductases (e.g., P450 monooxygenases or ketoreductases), hydrolases, and transferases could be employed for late-stage C-H functionalization, asymmetric reductions, or the installation of key hydroxyl groups, mirroring the efficiency of biosynthetic pathways. mdpi.comnih.gov The use of biocatalysts can lead to milder reaction conditions, reduce the need for protecting groups, and ultimately create more efficient and environmentally benign synthetic routes. nih.gov

A key objective would be to identify or engineer enzymes capable of acting on advanced synthetic intermediates of this compound. This can be achieved by screening microbial libraries or through protein engineering to tailor enzyme specificity and activity. nih.gov The successful implementation of a chemoenzymatic strategy would not only provide a scalable supply of this compound for further biological studies but also enable the creation of novel analogues with potentially improved properties. escholarship.org

Table 1: Potential Chemoenzymatic Steps in this compound Synthesis

| Enzyme Class | Potential Reaction | Advantage in this compound Context | General Reference |

|---|---|---|---|

| Oxidoreductases (e.g., P450s, BVMOs) | Selective hydroxylation or oxidation at specific carbon centers. | Introduces key oxygen functionalities with high regioselectivity, avoiding complex multi-step chemical methods. | mdpi.comnih.gov |

| Ketoreductases (KREDs) | Asymmetric reduction of ketone functionalities to chiral alcohols. | Controls the stereochemistry of hydroxyl groups present in the molecule's side chains. | nih.gov |

| Hydrolases (e.g., Lipases, Esterases) | Kinetic resolution of racemic intermediates or removal of protecting groups. | Provides access to enantiomerically pure building blocks early in the synthesis. | mdpi.com |

Collaborative Research in Marine Chemical Ecology and Metabolomics

Understanding the biological role of this compound in its natural habitat is crucial for uncovering its full therapeutic potential and ecological significance. mdpi.comnih.gov Marine chemical ecology investigates how organisms use chemical compounds to interact with their environment, including for defense, communication, and reproduction. mdpi.comucdavis.edusi.edu For this compound, it is hypothesized that the compound serves as a chemical defense for the host sponge against predators, pathogens, or fouling organisms. nih.govucdavis.edu

Future research requires a collaborative, multidisciplinary approach that merges marine chemical ecology with metabolomics. mdpi.comunhas.ac.idmedicinesfromthesea.com Metabolomics, the large-scale study of small molecules within a biological system, can provide a snapshot of the chemical profile of the sponge and its associated microbial community under different environmental conditions. mdpi.comwellcomeopenresearch.org By comparing the metabolomes of sponges in the presence and absence of predators or competing organisms, researchers could elucidate the ecological triggers for this compound production. mdpi.com

Such an endeavor necessitates collaboration between marine biologists, natural products chemists, microbiologists, and data scientists. ufl.eduupeikerrlab.ca Marine biologists can perform field studies and ecological assays, while chemists can utilize advanced analytical techniques like high-resolution mass spectrometry and NMR for metabolic profiling. mdpi.com Microbiologists can investigate the potential symbiotic microorganisms responsible for producing the compound, as many sponge metabolites are known to be of microbial origin. nih.gov This integrated approach will not only clarify the function of this compound but also guide the discovery of new bioactive compounds by providing an ecologically informed framework for natural product exploration. mdpi.commedicinesfromthesea.com

Table 2: Disciplines and Roles in Collaborative this compound Research

| Discipline | Primary Role | Key Methodologies | General Reference |

|---|---|---|---|

| Marine Biology/Ecology | Study the sponge in its natural habitat; conduct ecological experiments (e.g., anti-predation assays). | SCUBA-based observation, field collections, controlled aquarium experiments. | si.eduunhas.ac.id |

| Natural Products Chemistry | Isolate, identify, and quantify this compound and other metabolites. | Chromatography, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). | ucdavis.edunih.gov |

| Metabolomics | Comprehensive analysis of small-molecule profiles in response to ecological stimuli. | LC-MS/MS, GC-MS, NMR, multivariate data analysis. | mdpi.comnih.gov |

| Microbiology/Genomics | Isolate and identify associated microorganisms; investigate biosynthetic gene clusters. | Microbial cultivation, DNA/RNA sequencing, bioinformatics. | nih.govufl.edu |

Q & A

Q. What frameworks support interdisciplinary collaboration in this compound research?

- Methodological Answer : Establish shared objectives using the PCC framework (Population, Concept, Context) to align collaborators (e.g., chemists, pharmacologists). Use project management tools (e.g., Gantt charts) to track milestones. Publish interdisciplinary findings in hybrid journals (e.g., Bioorganic & Medicinal Chemistry) to reach diverse audiences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.